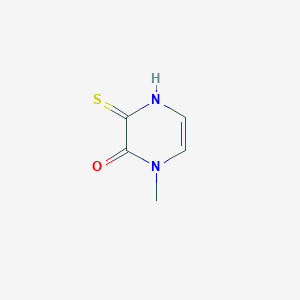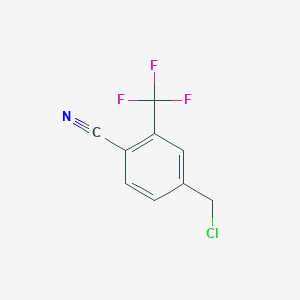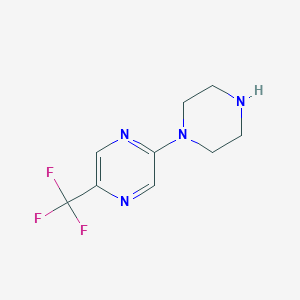![molecular formula C16H11BrN2O3 B13893446 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B13893446.png)
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid is a complex organic compound that belongs to the class of quinolizine derivatives. This compound is characterized by the presence of a bromopyridine moiety attached to a quinolizine core, which is further functionalized with a carboxylic acid group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Bromination of Pyridine: The synthesis begins with the bromination of pyridine to obtain 5-bromopyridine.
Formation of Quinolizine Core: The next step involves the formation of the quinolizine core.
Attachment of Bromopyridine Moiety: The bromopyridine moiety is then attached to the quinolizine core through a coupling reaction.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide or a suitable carboxylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .
化学反应分析
Types of Reactions
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups .
科学研究应用
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
5-Bromopyridine-3-carboxylic acid: A related compound with a similar bromopyridine moiety but lacking the quinolizine core.
Methyl 5-bromopyridine-3-carboxylate: Another similar compound with a methyl ester group instead of the carboxylic acid group.
Uniqueness
1-[(5-Bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid is unique due to its combination of a bromopyridine moiety and a quinolizine core, which imparts distinct chemical and biological properties .
属性
分子式 |
C16H11BrN2O3 |
|---|---|
分子量 |
359.17 g/mol |
IUPAC 名称 |
1-[(5-bromopyridin-2-yl)methyl]-4-oxoquinolizine-3-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c17-11-4-5-12(18-9-11)7-10-8-13(16(21)22)15(20)19-6-2-1-3-14(10)19/h1-6,8-9H,7H2,(H,21,22) |
InChI 键 |
SVUNRFTXHJCKIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C(=O)N2C=C1)C(=O)O)CC3=NC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


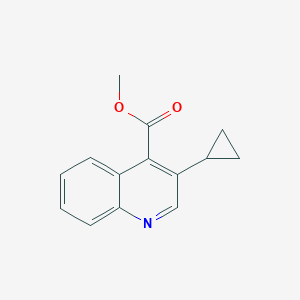

![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-pyrazol-1-ylpyrimidine](/img/structure/B13893368.png)
![1-[3-(Morpholin-4-ylmethyl)phenyl]ethanamine](/img/structure/B13893370.png)

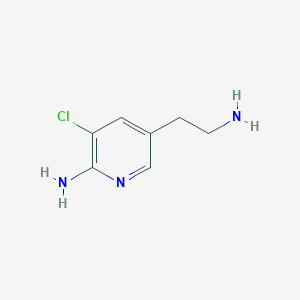
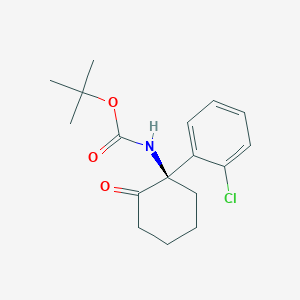
![6-(2-Benzyloxyethyl)-5,6-dihydro-1H-pyrrolo[3,4-B]pyrrol-4-one](/img/structure/B13893394.png)

